molecular formula C14H30S B1359103 tert-Tetradecanethiol CAS No. 28983-37-1

tert-Tetradecanethiol

Cat. No. B1359103
CAS RN: 28983-37-1
M. Wt: 230.46 g/mol
InChI Key: LMDDHLWHSDZGIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Tert-Tetradecanethiol has a molecular formula of C14H30S and a molecular weight of 230.45300 . It has a density of 0.841g/cm3 and a boiling point of 294.5ºC at 760mmHg .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.45300, a density of 0.841g/cm3, and a boiling point of 294.5ºC at 760mmHg . The melting point is not available .

Scientific Research Applications

Tert-Tetradecanethiol in Polymer Research

One significant application of this compound is in the field of polymer research. In a study by Wang et al. (1992), this compound was used to initiate the copolymerization of methyl methacrylate with styrene at room temperature. The study highlighted that this compound acts not only as an initiator but also as a chain-transfer agent in the reaction, affecting the molecular weight of the copolymer. This research underscores the compound's utility in the synthesis and manipulation of polymeric materials (Wang, Xia, Yan, & Wang, 1992).

Role in Holographic Polymer-Dispersed Liquid Crystals

Another intriguing application is in the development of holographic sensors. Mora et al. (2019) studied the influence of tert-butylthiol (a similar compound to this compound) in holographic polymer-dispersed liquid crystals. They explored its use in the detection of natural gas and liquefied petroleum gas, demonstrating the potential of these compounds in the creation of specific sensors for energy resources (Mora, Ramírez, Brocal, Ortuño, Beléndez, & Pascual, 2019).

Contribution in Advanced Spectroscopy Techniques

This compound is also pivotal in advanced spectroscopy techniques. Chiang et al. (2016) utilized this compound derivatives in their research on ultrahigh vacuum tip-enhanced Raman spectroscopy (UHV-TERS). This work offered insights into the conformational dynamics of molecular systems on metal surfaces, thus aiding in the understanding of metal-adsorbate interactions at a molecular level (Chiang, Chen, Goubert, Chulhai, Chen, Pozzi, Jiang, Hersam, Seideman, Jensen, & Van Duyne, 2016).

Safety and Hazards

When handling tert-Tetradecanethiol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Tert-Tetradecanethiol has been used in the preparation of nanocomposites which exhibit dichroism in the near-infrared region (NIR). These materials consist of crosslinked poly(dimethylsiloxane) (PDMS) and gold nanoparticles, coated with 1-dodecanethiol or this compound .

Mechanism of Action

Target of Action

Tert-Tetradecanethiol (TDT) is primarily used as a self-assembled monolayer (SAM) to functionalize a variety of nanoparticles . It acts as a hydrophobic ligand and is highly oriented . Its primary targets are the surfaces of these nanoparticles, where it forms a hole-injection barrier .

Mode of Action

TDT interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction results in a highly oriented and hydrophobic layer that acts as a hole-injection barrier on the nanoparticle surface . This barrier can influence the electronic properties of the nanoparticles, affecting their interaction with other substances.

Biochemical Pathways

It’s known that tdt is used on gold nanoparticle-based electrodes for bi-enzyme glucose biosensors . The surface modification is done by soaking the electrodes in a TDT solution . This suggests that TDT may play a role in the biochemical pathways related to glucose detection and measurement.

Result of Action

The molecular and cellular effects of TDT’s action primarily involve the modification of nanoparticle surfaces. By forming a self-assembled monolayer on these surfaces, TDT alters the nanoparticles’ electronic properties and their interaction with other substances . This can enhance the performance of devices like biosensors, where TDT-functionalized nanoparticles can improve sensitivity and specificity .

Action Environment

The action, efficacy, and stability of TDT are influenced by various environmental factors. For instance, the process of forming a self-assembled monolayer on nanoparticle surfaces can be affected by factors like temperature, pH, and the presence of other chemicals . Furthermore, the stability of the TDT layer and its effectiveness as a hole-injection barrier can be influenced by the specific type of nanoparticle it’s bound to.

Biochemical Analysis

Biochemical Properties

tert-Tetradecanethiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on gold nanoparticles . These SAMs are highly oriented and act as hole-injection barriers on the nanoparticle surface. The compound interacts with various enzymes and proteins, facilitating the functionalization of nanoparticles for use in biosensors and other biochemical applications . The nature of these interactions is primarily hydrophobic, allowing this compound to form stable monolayers on hydrophobic surfaces.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form SAMs on nanoparticle surfaces enables it to modulate cell function by altering the surface properties of the nanoparticles . This can lead to changes in cell adhesion, proliferation, and differentiation, depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to gold nanoparticles through thiol-gold interactions, forming a stable SAM . This SAM can inhibit or activate enzymes by altering the local environment around the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the surface properties of nanoparticles used in gene delivery systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the functionalization of nanoparticles without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including inflammation and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism . These interactions can lead to changes in the overall metabolic profile of cells and tissues exposed to this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity . Transporters and binding proteins play a crucial role in regulating the distribution of this compound, ensuring its proper localization within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity and function of this compound are closely linked to its subcellular localization, affecting its interactions with biomolecules and its overall biochemical properties.

properties

IUPAC Name

2-methyltridecane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDHLWHSDZGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951599
Record name 2-Methyltridecane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28983-37-1
Record name tert-Tetradecanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028983371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Tetradecanethiol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyltridecane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-tetradecanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.851
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tert-Tetradecanethiol contribute to the fabrication of the dichroic nanocomposites described in the research?

A1: this compound acts as a capping agent for gold nanoparticles. The research states that alkanethiols, including this compound, "improve dispersibility of the gold particles" []. This improved dispersibility is crucial for the manufacturing process, which involves diffusing the gold nanoparticles into a swollen poly(dimethylsiloxane) (PDMS) elastomer film. Without proper dispersion, the gold nanoparticles would aggregate, preventing the formation of the desired linear assemblies within the PDMS matrix upon stretching. These linear assemblies are responsible for the dichroic properties of the final nanocomposite material.

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